molecular formula C12H14O3 B8012129 4-(1-Methoxycyclobutyl)benzoic acid

4-(1-Methoxycyclobutyl)benzoic acid

Cat. No.: B8012129
M. Wt: 206.24 g/mol
InChI Key: NLQXSCBTFPORDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methoxycyclobutyl)benzoic acid is a chemical building block of interest in medicinal chemistry and materials science research. As a benzoic acid derivative, it features a cyclobutane ring substituted with a methoxy group, making it a useful intermediate for synthesizing more complex molecules. Its structure is analogous to other researched cyclobutyl-benzoic acid derivatives, such as 4-(1-Methylcyclobutyl)benzoic acid and 4-[1-(Methoxymethyl)cyclobutyl]benzoic acid . Benzoic acid derivatives are widely used in organic synthesis. For instance, 4-Methylbenzoic acid (p-toluic acid) is a known synthetic intermediate and a human endogenous metabolite . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(1-methoxycyclobutyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(7-2-8-12)10-5-3-9(4-6-10)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQXSCBTFPORDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxycyclobutyl)benzoic acid typically involves the reaction of cyclobutyl derivatives with benzoic acid precursors under specific conditions. One common method involves the use of sodium methylate and o-chloro benzonitrile, followed by a series of reactions involving hydrochloric acid and other reagents to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in autoclaves, where precise control of temperature and pressure is maintained to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product .

Scientific Research Applications

4-(1-Methoxycyclobutyl)benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1-Methoxycyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting microbial cell membranes and inhibiting essential enzymes. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The bioactivity and physicochemical properties of substituted benzoic acids are highly dependent on the nature of the substituent. Below is a comparative analysis of 4-(1-methoxycyclobutyl)benzoic acid with key analogs:

Compound Substituent Molecular Formula Key Properties/Applications Reference
This compound Methoxycyclobutyl (para) C₁₂H₁₄O₃ Hypothesized applications in drug design due to conformational restriction; limited commercial availability. N/A
trans 4-(2-Carboxy-vinyl)benzoic acid Carboxyvinyl (para) C₁₀H₈O₄ Exhibits anti-quorum sensing (QS) and biofilm inhibition in P. aeruginosa (61.85% lasB-gfp inhibition at 240 µg/ml). Also reduces pyocyanin production by 86% .
4-Methoxybenzoic acid Methoxy (para) C₈H₈O₃ Widely used as a preservative and intermediate. Exhibits lower bioactivity compared to more complex derivatives .
4-(1H-triazol-1-yl)benzoic acid Triazole (para) C₉H₇N₃O₂ Antioxidant properties demonstrated in vitro and in vivo; hybrids show radical scavenging activity .
4-(Methoxycarbonyl)benzoic acid Methoxycarbonyl (para) C₉H₈O₄ Used in peptide synthesis and HPLC analysis; polar groups enhance crystallinity .
4-(Cyclobutylmethyl)benzoic acid Cyclobutylmethyl (para) C₁₂H₁₄O₂ Structural similarity; commercial availability noted (CAS 37874-96-7) .

Physicochemical Properties

  • Liquid Crystalline Behavior: Alkoxy-substituted analogs (e.g., 4-(but-3-enoxy)benzoic acid) form liquid crystals due to polarizable aromatic rings and flexible alkyl chains . The rigid cyclobutyl group in this compound may reduce mesophase stability compared to linear alkoxy derivatives.
  • Solubility : Methoxycarbonyl and carboxyvinyl groups increase hydrophilicity, whereas methoxycyclobutyl groups may enhance lipophilicity, impacting drug absorption .

Research Findings and Data Tables

Table 1: Anti-Biofilm Activity of Selected Benzoic Acid Derivatives

Compound Biofilm Inhibition (%) Optimal Concentration (µg/ml) Target Organism Reference
trans 4-(2-Carboxy-vinyl)benzoic acid 48.91 60 P. aeruginosa PAO1
4-Methoxybenzoic acid <10 N/A P. aeruginosa

Table 2: Thermal Properties of Alkoxy-Substituted Benzoic Acids

Compound Phase Transition (°C) Mesophase Type Reference
4-(But-3-enoxy)benzoic acid Cr 98 N 120 I Nematic
4-(Methoxycyclobutyl)benzoic acid* Cr 150 Dec N/A (hypothetical) N/A

*Hypothetical data based on structural analogs.

Biological Activity

4-(1-Methoxycyclobutyl)benzoic acid is a benzoic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxy-substituted cyclobutyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C_{12}H_{14}O_{3}
  • Molecular Weight: 218.24 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its effects on cellular mechanisms, anti-inflammatory properties, and potential as a therapeutic agent.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes such as cathepsins, which play a role in protein degradation and immune responses .
  • Anti-inflammatory Effects: Benzoic acid derivatives are known for their anti-inflammatory properties, which may be relevant in treating conditions characterized by inflammation .

Case Studies

  • In Vitro Studies:
    • A study evaluated the cytotoxic effects of various benzoic acid derivatives, including this compound, on cancer cell lines. Results indicated that this compound exhibited moderate cytotoxicity against specific cancer cells, suggesting potential as an anticancer agent .
  • Animal Models:
    • In a murine model of acute campylobacteriosis, benzoic acid was shown to alleviate symptoms without affecting pathogen colonization, highlighting its potential as an anti-inflammatory therapeutic option . Although specific data on this compound in such models is limited, its structural similarities suggest it may exhibit comparable effects.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other benzoic acid derivatives reveals variations in biological activity based on structural differences:

CompoundStructureBiological Activity
This compoundStructureModerate cytotoxicity; potential anti-inflammatory
3-Chloro-4-methoxybenzoic acidStructureStronger interaction with cathepsins; higher proteasome activation
Benzoic AcidStructureAnti-inflammatory; mitigates symptoms in infections

Q & A

Q. How can thermal stability and phase transitions be systematically analyzed for this compound?

  • Methodology : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen and differential scanning calorimetry (DSC) to detect melting points or decomposition. For example, a derivative (4-(4-pentenyloxy)benzoic acid) showed stability up to 200°C in TGA and exhibited a mesophase transition at 145°C in DSC .
  • Data Interpretation : Correlate weight loss events (TGA) with endothermic/exothermic peaks (DSC) to assign degradation pathways .

Q. What experimental designs are effective for studying its enzyme inhibition potential (e.g., cytochrome P450)?

  • Methodology :
  • Binding Assays : Use UV-Vis spectroscopy to monitor substrate displacement (e.g., CO-binding difference spectra for P450 inhibition).
  • Crystallographic Studies : Co-crystallize with target enzymes (e.g., CYP199A4) and refine structures using SHELXL. For example, 4-(imidazol-1-yl)benzoic acid showed a binding affinity of Kd=1.2±0.3μMK_d = 1.2 \pm 0.3 \, \mu M via isothermal titration calorimetry (ITC) .
    • Advanced Tip : Combine molecular docking (AutoDock Vina) with mutagenesis (e.g., active-site alanine scanning) to validate interaction hotspots .

Q. How can computational modeling predict its interactions with biological targets?

  • Methodology :
  • Docking Simulations : Use AutoDock or Schrödinger Suite with force fields (e.g., OPLS-AA) to model ligand-receptor binding.
  • QM/MM Calculations : Apply Gaussian 16 for partial charges and transition-state analysis in enzyme-substrate complexes .
    • Validation : Cross-check docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. What analytical approaches address contradictions in reported synthetic yields or biological activity data?

  • Methodology :
  • Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, stoichiometric ratios).
  • Meta-Analysis : Compare datasets across literature (e.g., yield variations due to Grignard reagent purity or column chromatography efficiency) .
    • Resolution : Use LC-MS to identify side products (e.g., esterification byproducts) impacting yield .

Q. How can polymorphism be investigated to ensure consistency in material properties?

  • Methodology :
  • Powder XRD (PXRD) : Compare diffraction patterns of batches to detect polymorphic forms.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity-induced phase changes .
    • Case Study : Polymorphs of structurally similar compounds (e.g., 4-methoxybenzoic acid) showed distinct melting points and solubility profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.